2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol
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Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with hydroxyl groups at positions 1 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol can be achieved through various synthetic routes. One common method involves the reduction of azides derived from 1,2-amino azides and α,β-unsaturated ketones via an intramolecular aza-Wittig reaction. This reaction leads to the formation of the azepine ring, which can then be further functionalized to introduce the hydroxyl groups at positions 1 and 7 .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. For example, a multi-step reaction involving aluminum chloride, sodium hydroxide, and bromine can be used to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, saturated heterocycles, and substituted ethers or esters, depending on the type of reaction and reagents used.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as selective 5-HT2C receptor agonists, which are involved in the regulation of mood, appetite, and other physiological functions. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol include:
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the hydroxyl groups at positions 1 and 7.
Benzodiazepines: Contain a benzene ring fused to a diazepine ring.
Oxazepines: Contain an oxygen atom in the seven-membered ring.
Thiazepines: Contain a sulfur atom in the seven-membered ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 7 enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-5,8-diol |
InChI |
InChI=1S/C10H13NO2/c12-8-1-2-9-7(5-8)3-4-11-6-10(9)13/h1-2,5,10-13H,3-4,6H2 |
InChI Key |
ASAZHZIGBRQWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C2=C1C=C(C=C2)O)O |
Origin of Product |
United States |
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